

Navigating the Solubility of Boc-Pip-OH: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Boc-Pip-OH*

Cat. No.: *B558230*

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An in-depth analysis of the solubility profiles of N-Boc-4-hydroxypiperidine and N-Boc-L-pipecolic acid, key intermediates in pharmaceutical development. This guide addresses the critical gap in quantitative solubility data by providing qualitative assessments, a robust experimental protocol for precise measurement, and an overview of their synthetic applications.

Introduction: The Ambiguity of "Boc-Pip-OH" and Its Importance

The term "**Boc-Pip-OH**" is commonly used to refer to two commercially significant piperidine-containing building blocks in organic synthesis and medicinal chemistry: N-Boc-4-hydroxypiperidine and N-Boc-L-pipecolic acid. Both molecules are integral to the development of novel therapeutics, from antipsychotics to peptide-based drugs. A thorough understanding of their solubility in various organic solvents is paramount for researchers in process development, formulation, and medicinal chemistry to ensure efficient reaction kinetics, purification, and formulation.

This technical guide aims to provide a comprehensive overview of the available solubility information for both compounds. Due to a notable absence of quantitative solubility data in publicly accessible literature, this document will focus on qualitative solubility, a detailed experimental protocol for determining precise solubility values, and the synthetic context of these molecules in drug discovery.

Qualitative Solubility Profile

While quantitative solubility data (e.g., in g/100 mL or mg/mL) for N-Boc-4-hydroxypiperidine and N-Boc-L-pipecolic acid in a range of organic solvents is not readily available in scientific literature, qualitative descriptions from various sources have been compiled. This information provides a foundational understanding of suitable solvent systems for these compounds.

Table 1: Qualitative Solubility of **Boc-Pip-OH** Derivatives

Compound	CAS Number	Soluble In	Insoluble In
N-Boc-4-hydroxypiperidine	109384-19-2	Chloroform, Ethyl Acetate, Dichloromethane, Ethanol, Methanol ^[1] ^[2] ^[3] ^[4] ^[5]	Not specified
N-Boc-L-pipecolic acid	26250-84-0	Methanol, Dimethyl Sulfoxide (DMSO) ^[6]	Water ^[6] ^[7]

It is important to note that these are general observations, and the solubility can be influenced by factors such as temperature, purity of the solute and solvent, and the presence of any additives.

Experimental Protocol for Quantitative Solubility Determination

To address the lack of quantitative data, a robust and widely accepted method for determining the solubility of crystalline solids in organic solvents is the isothermal shake-flask method. This method involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solid.

Materials and Equipment

- Solute: High-purity N-Boc-4-hydroxypiperidine or N-Boc-L-pipecolic acid
- Solvents: A range of analytical grade organic solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, acetone, ethyl acetate, dichloromethane, toluene, heptane)

- Equipment:
 - Analytical balance (± 0.1 mg accuracy)
 - Scintillation vials or flasks with airtight seals
 - Thermostatically controlled shaker or incubator
 - Syringe filters (0.22 μm or 0.45 μm , solvent-compatible)
 - Volumetric flasks and pipettes
 - High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument (e.g., GC, UPLC-MS)

Procedure

- Preparation of Saturated Solutions:
 - Add an excess amount of the solid compound to a series of vials.
 - Accurately add a known volume or mass of the selected organic solvent to each vial.
 - Seal the vials tightly to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
 - Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the solid and dissolved compound is reached.[8][9][10]
- Sample Collection and Preparation:
 - After equilibration, cease agitation and allow the vials to stand for at least 2 hours to permit the undissolved solid to settle.
 - Carefully withdraw a known volume of the clear supernatant using a pipette.

- Immediately filter the supernatant through a syringe filter to remove any remaining solid particles.
- Quantification:
 - Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.
 - Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.
 - Prepare a calibration curve by injecting standard solutions of the compound of known concentrations into the HPLC and plotting the peak area against concentration.
- Calculation of Solubility:
 - Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
 - Express the solubility in appropriate units, such as mg/mL, g/100 mL, or mol/L.

Experimental Workflow Diagram

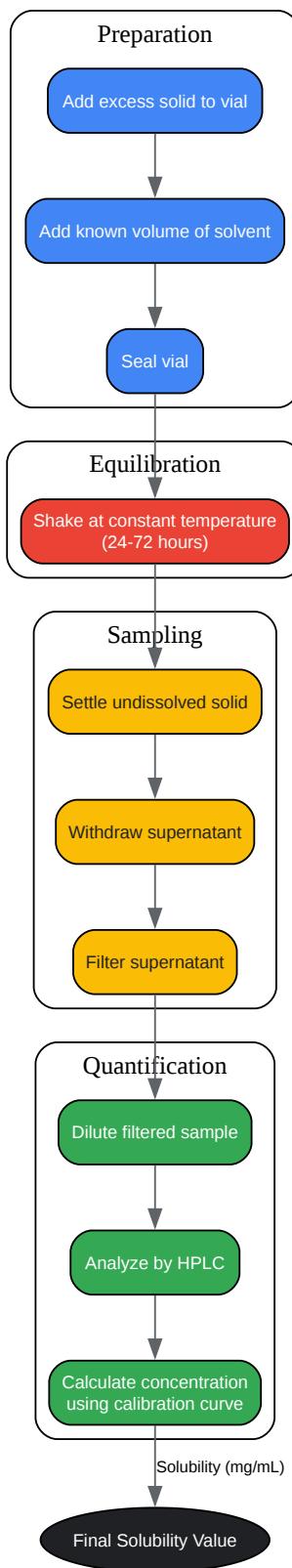
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Figure 1: Isothermal Shake-Flask Solubility Determination Workflow.

Role in Synthetic Chemistry and Drug Development

The solubility of N-Boc-4-hydroxypiperidine and N-Boc-L-pipecolic acid is of practical importance due to their extensive use as intermediates in the synthesis of complex molecules.

N-Boc-4-hydroxypiperidine is a versatile building block used in the synthesis of a wide range of pharmaceuticals.[1][11] Its piperidine core is a common motif in neurologically active agents. For instance, it is a key intermediate in the synthesis of the antipsychotic drug Lurasidone and the anticancer drug Crizotinib.[1][11] The Boc protecting group allows for selective reactions at the hydroxyl group, making it a valuable tool for medicinal chemists.[12]

N-Boc-L-pipecolic acid is a non-proteinogenic amino acid that is incorporated into peptides to introduce conformational constraints.[13] This can lead to peptides with enhanced biological activity, stability, and receptor selectivity. Its use is significant in the design of peptide mimetics and other complex bioactive molecules.[6] The Boc group serves as a standard protecting group in solid-phase peptide synthesis.[14][15]

Synthetic Utility Diagram

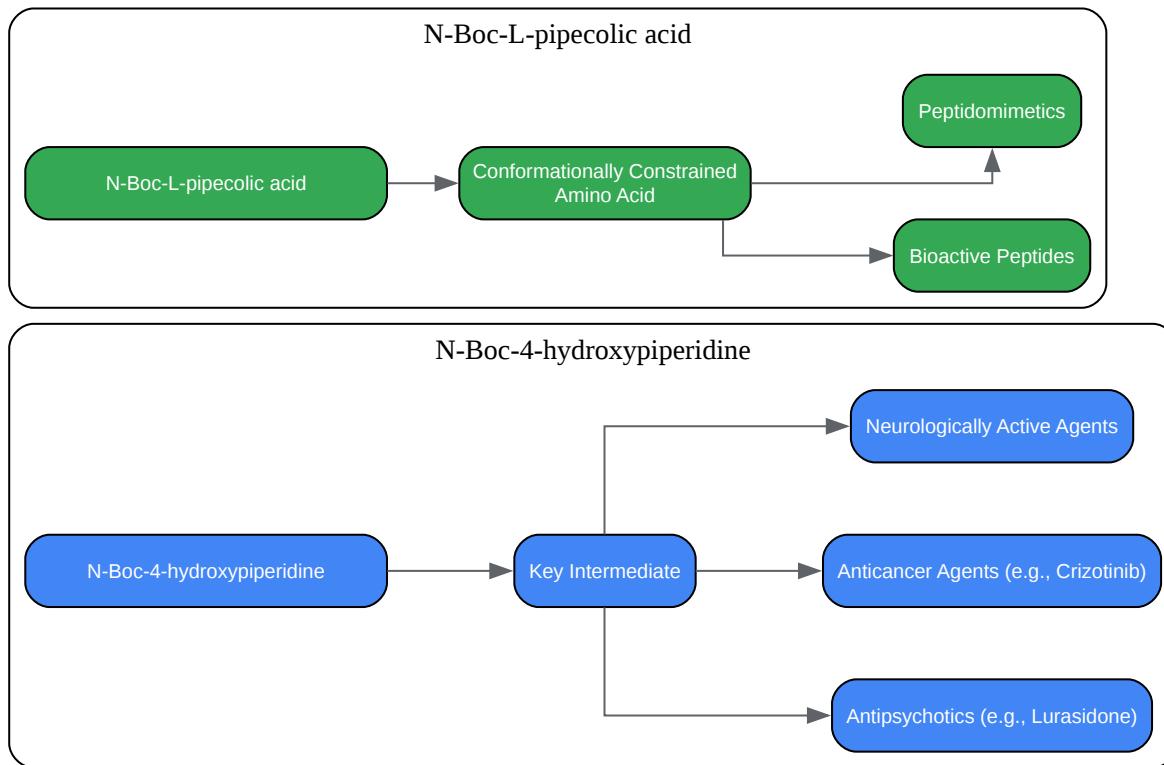
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Figure 2: Synthetic Applications of **Boc-Pip-OH** Derivatives.

Conclusion

While a comprehensive, quantitative understanding of the solubility of N-Boc-4-hydroxypiperidine and N-Boc-L-pipecolic acid in a wide array of organic solvents remains an area for future investigation, this guide provides a critical foundation for researchers. The qualitative data presented, combined with a detailed and reliable experimental protocol, empowers scientists and drug development professionals to determine precise solubility values tailored to their specific needs. Understanding the solubility of these vital building blocks is a crucial step in accelerating the development of new and effective pharmaceuticals.

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